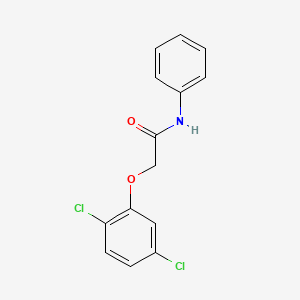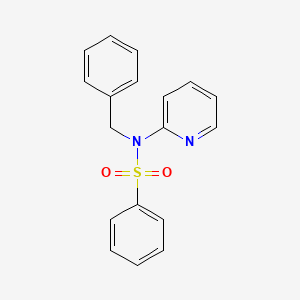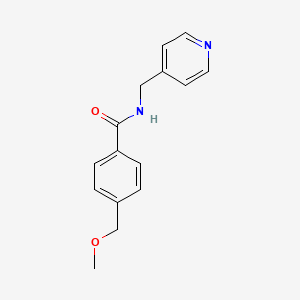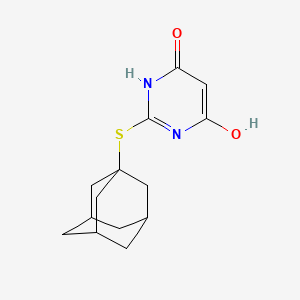
2-(2,5-dichlorophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dichlorophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of two chlorine atoms attached to the phenoxy ring and a phenylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-phenylacetamide typically involves the reaction of 2,5-dichlorophenol with phenylacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted phenoxyacetamides.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
2,5-dichlorophenol: A precursor in the synthesis of various phenoxyacetic acid derivatives.
N-phenylacetamide: A simpler analog without the dichlorophenoxy group.
Uniqueness
2-(2,5-dichlorophenoxy)-N-phenylacetamide is unique due to the presence of both the dichlorophenoxy and phenylacetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-6-7-12(16)13(8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNDSYURQCYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl}acetamide](/img/structure/B5613189.png)
![tert-butyl 3-[4-(1-pyrrolidinyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5613195.png)

![{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5613212.png)
![1-[2-(2-Methoxyphenoxy)butanoyl]piperidine-4-carboxamide](/img/structure/B5613217.png)
![3-[4-Hydroxy-3,5-di(propan-2-yl)anilino]benzoic acid](/img/structure/B5613221.png)
![7-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]quinoline](/img/structure/B5613223.png)
![3-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5613227.png)
![(3R*,4R*)-3,4-dimethyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5613235.png)

![6,8-dimethyl-2-{[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5613258.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5613272.png)
![5,5-dimethyl-14-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B5613276.png)
